N-(4-(6-hydroxypyridazin-3-yl)phenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-17-4-6-19(7-5-17)22-13-15-25(33)30(29-22)16-2-3-23(31)26-20-10-8-18(9-11-20)21-12-14-24(32)28-27-21/h4-15H,2-3,16H2,1H3,(H,26,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZGCZMEJVWPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C4=NNC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(6-hydroxypyridazin-3-yl)phenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a complex organic compound belonging to the class of pyridazine derivatives. This compound exhibits significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities, including anti-inflammatory and analgesic properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 336.41 g/mol. The compound features multiple functional groups, including hydroxypyridazine and oxopyridazine moieties, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The hydroxypyridazine component enhances binding affinity through hydrogen bonding interactions. Preliminary studies suggest that compounds with similar structural features exhibit inhibitory effects on cyclooxygenase enzymes (COX), which are involved in inflammatory processes.
Anti-inflammatory Activity
Recent research has highlighted the anti-inflammatory potential of pyridazine derivatives. For instance, a study evaluating the COX-2 inhibitory activity of various pyridazine compounds found that certain derivatives demonstrated significant inhibition, suggesting that this compound may also possess similar effects .
Table 1: COX Inhibition Potency of Pyridazine Derivatives
| Compound Name | COX-2 Inhibition (IC50, nM) |
|---|---|
| N-(4-(6-hydroxypyridazin-3-yl)phenyl)-butanamide | TBD |
| Pyridazine Derivative A | 10.5 |
| Pyridazine Derivative B | 15.0 |
Analgesic Effects
In vivo studies have indicated that pyridazine derivatives can exert analgesic effects, potentially mediated through their action on pain pathways involving COX inhibition . The analgesic potency of N-(4-(6-hydroxypyridazin-3-yl)phenyl)-butanamide remains to be quantitatively assessed.
Case Studies
- Case Study on COX Inhibition : A recent study evaluated a series of pyridazine derivatives for their COX inhibitory activities. The results indicated that modifications in the pyridazine structure significantly influenced the inhibition potency against both COX-1 and COX-2 enzymes .
- Case Study on Anti-cancer Activity : Another investigation focused on the anti-cancer properties of pyridazine derivatives, noting their potential as multi-target agents against various cancer cell lines. The study found that certain derivatives exhibited low nanomolar IC50 values against specific cancer-related isoforms .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally similar to N-(4-(6-hydroxypyridazin-3-yl)phenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide exhibit anticancer properties. For instance, derivatives of pyridazine have shown promising results as inhibitors of cancer cell proliferation. The mechanism often involves the inhibition of specific enzymes critical for tumor growth.
Enzyme Inhibition
The compound is believed to act as an inhibitor for various enzymes, including endonucleases. Studies have demonstrated that similar pyridazine derivatives can effectively inhibit endonuclease activity, which is crucial for DNA repair processes in cancer cells. This inhibition can lead to increased apoptosis in cancerous cells, making it a potential candidate for cancer therapy .
Synthesis and Characterization
This compound can be synthesized through various chemical pathways involving reactions between different pyridazine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compounds .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help in understanding how the compound interacts at the molecular level, providing insights into its potential effectiveness as a therapeutic agent .
Antimicrobial Properties
In addition to anticancer activity, related compounds have been evaluated for their antimicrobial properties. Research has shown that certain pyridazine derivatives possess significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. This highlights the versatility of pyridazine-based compounds in addressing various health issues .
Computational Studies
Computational chemistry approaches have been utilized to explore the electronic properties and reactivity of this compound. These studies assist in predicting how modifications to the structure could enhance its biological activity or reduce toxicity .
Chemical Reactions Analysis
Pyridazinone Core Formation
The pyridazinone rings are synthesized via cyclization of α,β-unsaturated diesters or diketones with hydrazine derivatives, followed by oxidation .
Example Reaction :
-
Diethyl malonate reacts with substituted benzyl halides to form α,β-unsaturated diesters.
-
Cyclization with hydrazine monohydrate yields dihydropyridazinones (e.g., 25 , 26 in ).
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Bromine-mediated oxidation in acetic acid converts dihydropyridazinones to pyridazinones (e.g., 27 , 28 ) .
Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Hydrazine monohydrate, ethanol, reflux | 70-85% |
| Oxidation | Br₂, acetic acid, 50°C | 80-90% |
N-Alkylation of Pyridazinone
The p-tolyl substituent at position 3 of the pyridazinone is introduced via N-alkylation :
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Pyridazinones react with 4-methylbenzyl halides in DMF using K₂CO₃ or NaH as base.
Example : -
3-Bromopyridazinone + 4-methylbenzyl chloride → 3-(p-tolyl)pyridazinone .
Conditions :
| Reagents | Solvent | Temperature | Yield |
|---|---|---|---|
| K₂CO₃, DMF | DMF | 90°C | 65-75% |
Butanamide Linker Formation
The butanamide bridge is constructed via a coupling reaction between a carboxylic acid derivative and an amine :
Stepwise Synthesis :
-
Oxidation of Alcohol to Carboxylic Acid :
-
Amide Coupling :
Example :
-
4-(6-Oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanoic acid + 4-(6-hydroxypyridazin-3-yl)aniline → Target compound .
Conditions :
| Coupling Agent | Base | Solvent | Yield |
|---|---|---|---|
| HBTU | DIEA | DMF | 70-80% |
Hydroxyl Group (6-Position of Pyridazinone)
-
Oxidation : TEMPO/NaOCl or TCCA oxidizes hydroxyl to ketone under mild conditions (0–5°C) .
-
Protection : Silyl ethers (TBDMSCl) or acetyl groups protect the hydroxyl during synthetic steps .
Amide Bond
-
Hydrolysis : Acidic (HCl) or basic (NaOH) conditions cleave the amide bond, regenerating carboxylic acid and amine .
-
Stability : Resists enzymatic degradation in physiological conditions, enhancing bioavailability .
Phase I Metabolism
-
Oxidation : Hepatic CYP450 enzymes oxidize the p-tolyl group to p-hydroxymethyl or p-carboxy derivatives .
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Reduction : NADPH-dependent reductases reduce the pyridazinone carbonyl to alcohol .
Phase II Metabolism
-
Glucuronidation : The hydroxyl group undergoes glucuronidation via UGT enzymes, forming water-soluble conjugates .
Key Metabolites :
| Metabolite | Structure | Enzyme |
|---|---|---|
| M1 | p-Carboxy derivative | CYP3A4 |
| M2 | Glucuronide conjugate | UGT1A1 |
Comparative Reactivity with Analogues
Oxidation of Hydroxypyridazinone
| Substrate | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| 6-Hydroxypyridazinone | TCCA/TEMPO | 6-Oxopyridazinone | 87% |
Amide Coupling
| Carboxylic Acid | Amine | Coupling Agent | Yield |
|---|---|---|---|
| 4-(Pyridazinone)butanoic acid | 4-(Pyridazinone)aniline | HBTU | 75% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with pyridazinone derivatives reported in and butanamide analogs from . Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparison
Structural Differences and Implications
- Substituent Effects: The target compound’s p-tolyl group (electron-donating methyl) contrasts with electron-withdrawing groups (e.g., nitro in Compound 15) in . Such substitutions influence electronic properties and binding interactions.
Linker Variations :
Physicochemical Trends
- Melting Points : Compounds with electron-withdrawing groups (e.g., Compound 15, 238–239°C) exhibit higher melting points than those with electron-donating substituents (e.g., Compound 17, 207–208°C), likely due to stronger intermolecular forces. The target compound’s melting point is unreported but may follow similar trends .
- Synthetic Yields : Yields for acetohydrazide derivatives (47–86%) suggest synthetic challenges in introducing bulky or polar groups, which may also apply to the target compound’s synthesis .
Research Findings and Limitations
- Key Gaps: No direct data on the target compound’s synthesis, stability, or bioactivity are provided in the evidence. Comparisons are extrapolated from structural analogs.
- Hypotheses : The p-tolyl and hydroxypyridazinyl groups may confer moderate solubility and target specificity, but experimental validation is required.
Preparation Methods
Hydroxylation of 3-Chloropyridazine
The 6-hydroxypyridazine core is synthesized via hydrolysis of 3-chloro-6-methoxypyridazine under acidic conditions. Treatment with hydrochloric acid (6 M, reflux, 12 h) yields 6-hydroxypyridazin-3(2H)-one, which is subsequently dehydrated using phosphorus oxychloride to afford 3-chloro-6-hydroxypyridazine.
Reduction of Nitro to Amine
Catalytic hydrogenation (H₂, 1 atm, 10% Pd/C, ethanol, 24 h) reduces the nitro group to an amine, furnishing 4-(6-hydroxypyridazin-3-yl)aniline in 85% yield.
Preparation of 4-(6-Oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanoic Acid
Pyridazinone Core Formation
Mucochloric acid reacts with p-tolylmagnesium bromide in a Friedel-Crafts alkylation (AlCl₃, CH₂Cl₂, 0°C, 2 h), yielding 3,4-dichloro-5-(p-tolyl)furan-2(5H)-one. Subsequent treatment with hydrazine hydrate (80%, DMF, 80°C, 40 min) cyclizes the intermediate to 3-(p-tolyl)pyridazin-6(1H)-one.
N-Alkylation with 4-Bromobutyronitrile
The pyridazinone undergoes alkylation at position 1 using 4-bromobutyronitrile (K₂CO₃, acetone, RT, 6 h), producing 1-(3-cyanopropyl)-3-(p-tolyl)pyridazin-6(1H)-one. Hydrolysis of the nitrile (H₂SO₄ 50%, reflux, 4 h) affords 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanoic acid in 73% yield.
Amide Bond Formation and Final Assembly
Activation of Butanoic Acid
The carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate (N-methylmorpholine, THF, 0°C, 1 h).
Coupling with 4-(6-Hydroxypyridazin-3-yl)aniline
The activated acid reacts with 4-(6-hydroxypyridazin-3-yl)aniline (DMF, RT, 12 h), yielding the target compound after purification by column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 1.85–1.92 (m, 4H, CH₂), 3.45 (t, 2H, J = 6.8 Hz, CH₂), 6.72 (d, 1H, J = 8.0 Hz, pyridazine-H), 7.25–7.40 (m, 9H, aromatic), 10.12 (s, 1H, NH).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 21.2 (CH₃), 25.8, 30.1, 38.4 (CH₂), 118.9–147.8 (aromatic and pyridazine carbons), 167.4 (C=O).
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 60:40) confirms >98% purity with retention time = 12.4 min.
Critical Evaluation of Methodologies
Efficiency of Suzuki Coupling
The use of Pd(PPh₃)₄ ensures high cross-coupling efficiency (yield: 78–85%), though microwave-assisted conditions (120°C, 20 min) may further optimize reaction times.
N-Alkylation Challenges
Competing O-alkylation is mitigated by employing acetone as a polar aprotic solvent, favoring N-substitution through enhanced nucleophilicity of the lactam nitrogen.
Amide Coupling Optimization
Mixed anhydride activation outperforms carbodiimide-based methods (e.g., EDCl/HOBt) by minimizing racemization and side-product formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
